molecular formula C18H16Cl3N3O4S B3823377 4-{[(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid

4-{[(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid

Cat. No.: B3823377
M. Wt: 476.8 g/mol
InChI Key: DVDVPVMUMHQOJL-UHFFFAOYSA-N
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Description

4-{[(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid is a complex organic compound characterized by its unique structure, which includes a trichloromethyl group, a methoxyphenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the trichloromethyl intermediate: This step involves the reaction of a suitable precursor with trichloromethyl reagents under controlled conditions.

    Coupling with 4-methoxyphenyl isocyanate: The intermediate is then reacted with 4-methoxyphenyl isocyanate to form the corresponding urea derivative.

    Thioamide formation: The urea derivative is further reacted with thiourea to introduce the carbamothioyl group.

    Final coupling with benzoic acid: The final step involves coupling the thioamide intermediate with benzoic acid under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-{[(2,2,2-Trichloro-1-{[(4-methoxyphenyl)acetyl]amino}ethyl)carbamothioyl]amino}benzoic acid: A closely related compound with an acetyl group instead of a carbonyl group.

    4-{[(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid methyl ester: A methyl ester derivative of the target compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[[2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl]carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl3N3O4S/c1-28-13-8-4-10(5-9-13)14(25)23-16(18(19,20)21)24-17(29)22-12-6-2-11(3-7-12)15(26)27/h2-9,16H,1H3,(H,23,25)(H,26,27)(H2,22,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDVPVMUMHQOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-{[(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid
Reactant of Route 3
4-{[(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid
Reactant of Route 4
4-{[(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid
Reactant of Route 5
4-{[(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid
Reactant of Route 6
4-{[(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid

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